R-2-Amino-3-cyclopropylmethylsulfanyl-propan-1-ol
Overview
Description
R-2-Amino-3-cyclopropylmethylsulfanyl-propan-1-ol: is an organic compound characterized by the presence of an amino group, a cyclopropylmethylsulfanyl group, and a hydroxyl group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of R-2-Amino-3-cyclopropylmethylsulfanyl-propan-1-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the cyclopropylmethylsulfanyl group: This can be achieved by reacting cyclopropylmethyl chloride with a thiol compound under basic conditions to form cyclopropylmethylsulfanyl.
Introduction of the amino group: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.
Formation of the propanol backbone: The final step involves the addition of a hydroxyl group to complete the propanol structure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: R-2-Amino-3-cyclopropylmethylsulfanyl-propan-1-ol can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced sulfur-containing compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced sulfur-containing compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Biology: In biological research, this compound can be used to study the effects of sulfur-containing amino alcohols on cellular processes and enzyme activities.
Industry: In the industrial sector, R-2-Amino-3-cyclopropylmethylsulfanyl-propan-1-ol can be used as an intermediate in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of R-2-Amino-3-cyclopropylmethylsulfanyl-propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the cyclopropylmethylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
2-Amino-3-methylsulfanyl-propan-1-ol: Lacks the cyclopropyl group, resulting in different chemical and biological properties.
2-Amino-3-cyclopropylmethylsulfanyl-butan-1-ol: Contains an additional carbon in the backbone, affecting its reactivity and applications.
Uniqueness: R-2-Amino-3-cyclopropylmethylsulfanyl-propan-1-ol is unique due to the presence of the cyclopropylmethylsulfanyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for studying the effects of sulfur-containing groups in various chemical and biological contexts.
Properties
IUPAC Name |
(2R)-2-amino-3-(cyclopropylmethylsulfanyl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NOS/c8-7(3-9)5-10-4-6-1-2-6/h6-7,9H,1-5,8H2/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLLJXBBRCMAEC-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CSCC(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1CSC[C@@H](CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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